
trans-Hydroxy Glimepiride
Descripción general
Descripción
trans-Hidroxi Glimepirida: es un metabolito del fármaco antidiabético glimepirida, que pertenece a la clase de medicamentos de sulfonilurea. Se utiliza principalmente para controlar la diabetes mellitus tipo 2 estimulando la secreción de insulina de las células beta pancreáticas. El compuesto se caracteriza por la presencia de un grupo hidroxilo en la configuración trans, que lo diferencia de su contraparte cis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de trans-hidroxi glimepirida implica la hidroxilación de glimepirida. Esto se puede lograr a través de varias rutas sintéticas, incluido el uso de reactivos y catalizadores específicos. Un método común implica el tratamiento de glimepirida con trans-1-isocianato-4-metilciclohexano o un cloroformato de alquilo, seguido de reacción con trans-4-metilciclohexilamina .
Métodos de Producción Industrial: La producción industrial de trans-hidroxi glimepirida típicamente involucra la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como extracción con solventes, cristalización y purificación para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: trans-Hidroxi glimepirida se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo, formando la glimepirida madre.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Productos Principales:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de glimepirida.
Sustitución: Formación de varios derivados sustituidos.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Trans-hydroxy glimepiride is formed through the metabolism of glimepiride, primarily via the cytochrome P450 enzyme system, particularly CYP2C9. This metabolite exhibits similar pharmacological activities to its parent compound, contributing to glucose-lowering effects and enhancing insulin sensitivity.
Diabetes Management
This compound is primarily utilized in managing Type 2 diabetes mellitus (T2DM). Its effectiveness has been demonstrated in various clinical studies:
- Efficacy : Studies indicate that glimepiride, and by extension this compound, significantly lowers fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1c) levels compared to placebo controls .
- Combination Therapy : Research suggests that this compound can be effectively combined with other antidiabetic agents such as metformin or DPP-4 inhibitors (e.g., gemigliptin) for enhanced glycemic control .
Cardiovascular Safety
Recent meta-analyses have evaluated the cardiovascular safety profile of glimepiride, indicating that it does not significantly increase the risk of major adverse cardiovascular events compared to placebo. This finding supports its continued use in patients with T2DM who are at risk for cardiovascular complications .
Study on Efficacy and Safety
A multicenter randomized double-blind study assessed the efficacy of glimepiride in patients with non-insulin-dependent diabetes mellitus (NIDDM). The results demonstrated that patients receiving 8 mg of glimepiride once daily achieved significant reductions in both FPG and HbA1c compared to those on placebo .
Combination Therapy Evaluation
A study investigating the pharmacokinetics of gemigliptin combined with glimepiride showed improved glycemic control without significant adverse effects. This suggests that this compound can be safely integrated into combination therapy regimens for T2DM .
Data Table: Summary of Clinical Findings
Study/Trial | Population | Intervention | Key Findings |
---|---|---|---|
Randomized Double-Blind Study | NIDDM Patients | Glimepiride 8 mg q.d. vs Placebo | Significant reduction in FPG and HbA1c (P < 0.001) |
Pharmacokinetic Interaction Study | Healthy Volunteers | Gemigliptin + Glimepiride | Safe combination with improved glycemic control |
Cardiovascular Safety Meta-Analysis | T2DM Patients | Glimepiride vs Placebo | Non-inferior risk for major adverse cardiovascular events |
Mecanismo De Acción
trans-Hidroxi glimepirida ejerce sus efectos estimulando la liberación de insulina de las células beta pancreáticas. Lo logra bloqueando los canales de potasio sensibles a ATP en la membrana de la célula beta, lo que lleva a la despolarización celular y la subsiguiente secreción de insulina. El compuesto también mejora la actividad de los receptores de insulina intracelulares, promoviendo la absorción de glucosa por los tejidos periféricos .
Comparación Con Compuestos Similares
Compuestos Similares:
cis-Hidroxi Glimepirida: El isómero cis de hidroxi glimepirida, que difiere en la disposición espacial del grupo hidroxilo.
Glimepirida: El compuesto madre sin el grupo hidroxilo.
Otras Sulfonilureas: Tales como glipizida y gliburida, que también estimulan la secreción de insulina pero difieren en sus perfiles farmacocinéticos.
Unicidad: trans-Hidroxi glimepirida es único debido a su patrón de hidroxilación específico, que influye en su estabilidad metabólica y actividad biológica. En comparación con su isómero cis, la trans-hidroxi glimepirida puede exhibir diferentes propiedades farmacocinéticas y efectos terapéuticos .
Actividad Biológica
trans-Hydroxy Glimepiride is a deuterated derivative of glimepiride, a medication classified under sulfonylureas, primarily used for managing type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and comparative studies with other antidiabetic agents.
Insulin Secretion Stimulation
this compound promotes insulin release from pancreatic beta cells in response to elevated blood glucose levels. It achieves this by binding to ATP-sensitive potassium channels on the beta cell membrane, leading to depolarization and calcium influx, which triggers insulin secretion. This mechanism is crucial for lowering blood glucose levels effectively .
Extrapancreatic Effects
In addition to stimulating insulin secretion, glimepiride also enhances insulin sensitivity in peripheral tissues. Clinical studies have demonstrated that administration of glimepiride can improve postprandial insulin and C-peptide responses without significantly increasing fasting insulin levels . This dual action helps in better overall glycemic control.
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it retains the biological activity of glimepiride while providing enhanced stability due to deuteration. The compound has a molecular weight of approximately 510.65 g/mol and its deuterated form allows for improved tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.
Clinical Efficacy
Clinical trials have established the efficacy of this compound in reducing fasting plasma glucose (FPG) and hemoglobin A1c (HbA1c) levels. A summary of findings from various studies is presented below:
Study | Dosage | FPG Reduction (mg/dL) | HbA1c Reduction (%) | C-Peptide Increase (mg/L) |
---|---|---|---|---|
Goldberg et al. | 1 mg | 43 | 1.2 | 0.4 |
Goldberg et al. | 4 mg | 70.5 | 1.8 | 0.6 |
Goldberg et al. | 8 mg | 74 | 1.9 | 0.8 |
Long-term study | Up to 8 mg | Not specified | Not specified | Significant improvement |
In a randomized controlled trial involving 304 patients, glimepiride significantly reduced FPG and HbA1c levels compared to placebo over a period of 14 weeks . Additionally, combination therapy with metformin has shown enhanced efficacy in glycemic control when used alongside this compound .
Comparative Studies
This compound has been compared with other sulfonylureas such as glibenclamide and gliclazide in several clinical trials:
- Efficacy : Studies indicate that this compound is as effective as glibenclamide in lowering FPG and HbA1c levels but has a lower incidence of hypoglycemia .
- Safety Profile : The incidence of hypoglycemia with this compound ranges from 2.1% to 3.1% in long-term studies, which is lower compared to other sulfonylureas .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical practice:
- Case Study 1 : A patient with T2DM unresponsive to metformin alone showed significant improvements in glycemic control after adding this compound to their regimen.
- Case Study 2 : In elderly patients, this compound was well-tolerated with no significant adverse effects reported over a treatment duration of two years.
Propiedades
IUPAC Name |
4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQMQLWOOVHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155602 | |
Record name | Hydroxyglimepiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127554-89-6, 600177-94-4 | |
Record name | Hydroxyglimepiride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyglimepiride, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyglimepiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYGLIMEPIRIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.